Gdp-beta-L-fucose triethylammonium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

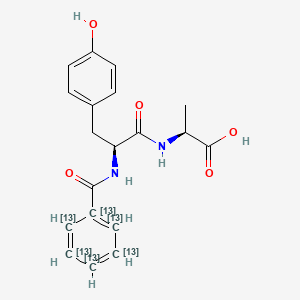

Gdp-beta-L-fucose triethylammonium salt is a nucleotide sugar derivative that plays a crucial role in the biosynthesis of fucosylated glycoconjugates. These glycoconjugates are essential components in various biological processes, including cell-cell recognition, immune response, and protein stability. The compound is a guanosine diphosphate (GDP) conjugate with L-fucose, a 6-deoxyhexose sugar, and is often used in biochemical and medical research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Gdp-beta-L-fucose triethylammonium salt typically involves the enzymatic conversion of GDP-D-mannose to GDP-beta-L-fucose. This process is catalyzed by two key enzymes: GDP-D-mannose 4,6-dehydratase and GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase-4-reductase. The reaction conditions often include a pH of around 7.5 and the presence of divalent cations such as magnesium or calcium to stimulate enzyme activity .

Industrial Production Methods

Industrial production of this compound can be achieved through recombinant DNA technology. Genes encoding the necessary enzymes are cloned into expression vectors and introduced into bacterial hosts like Escherichia coli. The recombinant bacteria are then cultured in bioreactors, and the product is purified using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) analysis .

Analyse Des Réactions Chimiques

Types of Reactions

Gdp-beta-L-fucose triethylammonium salt primarily undergoes glycosylation reactions, where it acts as a donor of the L-fucose moiety. These reactions are catalyzed by fucosyltransferases, which transfer the L-fucose to acceptor molecules such as oligosaccharides, glycoproteins, and glycolipids.

Common Reagents and Conditions

The glycosylation reactions typically require the presence of specific fucosyltransferases and acceptor substrates. The reactions are carried out under mild conditions, often at physiological pH and temperature, to maintain enzyme activity and substrate stability .

Major Products

The major products of these reactions are fucosylated glycoconjugates, which have various biological functions. For example, fucosylated oligosaccharides are involved in cell-cell recognition processes, while fucosylated glycoproteins play roles in immune response and protein stability .

Applications De Recherche Scientifique

Gdp-beta-L-fucose triethylammonium salt has numerous applications in scientific research:

Chemistry: It is used as a substrate in the study of glycosylation reactions and enzyme kinetics.

Biology: The compound is essential for investigating the role of fucosylation in cell signaling, immune response, and development.

Medicine: It is used in the development of therapeutic glycoproteins and in the study of diseases related to glycosylation defects, such as congenital disorders of glycosylation.

Industry: The compound is used in the production of fucosylated biopharmaceuticals and in the synthesis of complex carbohydrates for research and development

Mécanisme D'action

The mechanism of action of Gdp-beta-L-fucose triethylammonium salt involves its role as a donor substrate in glycosylation reactions. The compound binds to fucosyltransferases, which catalyze the transfer of the L-fucose moiety to acceptor molecules. This process is crucial for the formation of fucosylated glycoconjugates, which are involved in various biological functions, including cell-cell recognition, immune response, and protein stability .

Comparaison Avec Des Composés Similaires

Similar Compounds

GDP-alpha-L-fucose: Another nucleotide sugar derivative that differs in the anomeric configuration of the L-fucose moiety.

GDP-D-mannose: A precursor in the biosynthesis of GDP-beta-L-fucose.

UDP-galactose: A nucleotide sugar involved in the biosynthesis of galactosylated glycoconjugates.

Uniqueness

Gdp-beta-L-fucose triethylammonium salt is unique due to its specific role in the biosynthesis of fucosylated glycoconjugates. Unlike other nucleotide sugars, it specifically donates the L-fucose moiety, which is essential for the formation of fucosylated structures. This specificity makes it a valuable tool in biochemical and medical research .

Propriétés

IUPAC Name |

sodium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [hydroxy-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphosphoryl] phosphate;N,N-diethylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N5O15P2.C6H15N.Na/c1-4-7(22)9(24)11(26)15(33-4)35-38(30,31)36-37(28,29)32-2-5-8(23)10(25)14(34-5)21-3-18-6-12(21)19-16(17)20-13(6)27;1-4-7(5-2)6-3;/h3-5,7-11,14-15,22-26H,2H2,1H3,(H,28,29)(H,30,31)(H3,17,19,20,27);4-6H2,1-3H3;/q;;+1/p-1/t4-,5+,7+,8+,9+,10+,11-,14+,15+;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEGXLKFBZQYDGN-JLTDHLQRSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.CC1C(C(C(C(O1)OP(=O)(O)OP(=O)([O-])OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC.C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OP(=O)(O)OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39N6NaO15P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

712.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-Propoxyphenyl)methylidene]hydroxylamine](/img/structure/B590236.png)